Cevimeline Hydrochloride Salt
Description
Contextualization within Cholinergic Pharmacotherapeutics
Cevimeline (B1668456) hydrochloride is classified as a parasympathomimetic agent, specifically a muscarinic receptor agonist. nih.govmedkoo.comgoogle.compharmaffiliates.com It primarily targets and activates M1 and M3 muscarinic acetylcholine (B1216132) receptors. medkoo.comdrugbank.comvulcanchem.comnewdrugapprovals.org The M3 receptors are crucial in stimulating secretions from exocrine glands, such as salivary and sweat glands, and are also involved in the contraction of smooth muscle. drugbank.comhmdb.ca The M1 receptors, found in secretory glands and neural tissues, also play a role in increasing secretions. drugbank.comvulcanchem.comhmdb.ca
By activating these receptors, cevimeline mimics the action of the neurotransmitter acetylcholine, leading to an increase in secretions from exocrine glands. nih.govdrugbank.comwikidoc.org This mechanism of action places it within the broader class of drugs that interact with the cholinergic system. nih.gov In vitro studies have shown that cevimeline is more potent than pilocarpine (B147212) on the M3 receptor and equally potent on the M1 receptor. portico.org
Historical Development and Research Trajectory
The development of cevimeline can be traced back to research aimed at finding effective treatments for conditions characterized by glandular hypofunction. It was discovered by the Israel Institute for Biological Research and subsequently licensed to Snow Brand Milk Products Co., Ltd. in Japan. portico.org Early research focused on its sialogogic (saliva-producing) effects in animal models. newdrugapprovals.org
Initial clinical investigations in the United States, under an Investigational New Drug (IND) application, referred to the compound as SNI-2011. fda.gov These trials were designed to assess its potential for alleviating symptoms of Sjögren's syndrome. fda.gov The U.S. Food and Drug Administration (FDA) approved cevimeline hydrochloride for the treatment of dry mouth in patients with Sjögren's syndrome. google.comvulcanchem.com
Significance in the Study of Exocrine Glandular Secretion and Dysfunction
Cevimeline hydrochloride has become a significant pharmacological tool for researchers studying the physiology and pathophysiology of exocrine glands. nih.govdrugbank.com Its ability to stimulate salivary and lacrimal gland secretions makes it invaluable for investigating the mechanisms underlying these processes. google.comportico.org
The compound is frequently used in preclinical and clinical research to model and understand conditions like Sjögren's syndrome, an autoimmune disorder that leads to dry mouth (xerostomia) and dry eyes (keratoconjunctivitis sicca). nih.govvulcanchem.comnewdrugapprovals.org By observing the effects of cevimeline on glandular function, scientists can gain insights into the residual functional capacity of these glands and the potential for therapeutic intervention. vulcanchem.com Furthermore, research with cevimeline helps to elucidate the specific roles of M1 and M3 muscarinic receptors in regulating glandular output. portico.orgabcam.com
Physicochemical Properties of Cevimeline Hydrochloride Salt
| Property | Value | Source(s) |
| IUPAC Name | (2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride | nih.gov |
| CAS Number | 107220-28-0 (anhydrous HCl) | medkoo.compharmaffiliates.comnewdrugapprovals.org |
| 153504-70-2 (hemihydrate) | drugbank.comvulcanchem.comnewdrugapprovals.org | |
| Molecular Formula | C10H18ClNOS | nih.gov |
| Molecular Weight | 235.77 g/mol | medkoo.comabcam.comnih.gov |
| Melting Point | 201-203 °C | nih.govnewdrugapprovals.org |
| Solubility | Very soluble in water; freely soluble in alcohol and chloroform; virtually insoluble in ether. | nih.govnewdrugapprovals.org |
Pharmacokinetics of Cevimeline
| Parameter | Finding | Source(s) |
| Absorption | Rapidly absorbed after oral administration, with peak plasma concentrations occurring between 1.5 and 2 hours. drugbank.comfda.gov | drugbank.comfda.gov |
| Distribution | Has a large volume of distribution (approximately 6 L/kg) and low plasma protein binding (<20%), suggesting extensive tissue binding. nih.govfda.gov | nih.govfda.gov |
| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. nih.govdrugbank.comfda.gov Major metabolites include cis- and trans-sulfoxides, a glucuronic acid conjugate, and an N-oxide. nih.govdrugbank.comportico.org | nih.govdrugbank.comportico.orgfda.gov |
| Excretion | The mean elimination half-life is approximately 5 hours. drugbank.comportico.orgfda.gov After 24 hours, about 84% of a dose is excreted in the urine, with 97% recovered in urine and 0.5% in feces after seven days. nih.govfda.gov | nih.govfda.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURWTGAXEIEOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701338114 | |
| Record name | 2-Methyl-1′-azaspiro[[1,3]oxathiolane-5,3′-bicyclo[2.2.2]octane] hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701338114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173553-37-2, 107220-28-0, 107220-29-1 | |
| Record name | 2-Methyl-1′-azaspiro[[1,3]oxathiolane-5,3′-bicyclo[2.2.2]octane] hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701338114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3'R)-2-methyl-1'-azaspiro[[1,3]oxathiolane-5,3'-bicyclo[2.2.2]octane] hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+/-)-trans-2-Methylspiro[1,3-oxathiolan-5,3´]chinuclidin hydrochlorid hemihydrat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pharmacological Profile of Cevimeline Hydrochloride Salt
Mechanism of Action at Muscarinic Acetylcholine (B1216132) Receptors
Cevimeline (B1668456) functions by mimicking the neurotransmitter acetylcholine, specifically at the muscarinic subtype of acetylcholine receptors. patsnap.com There are five distinct subtypes of muscarinic receptors, M1 through M5, which are G-protein-coupled receptors (GPCRs) involved in a variety of physiological functions. mdpi.comscbt.com Cevimeline's pharmacological profile is defined by its selective interaction with certain of these receptor subtypes. wikipedia.orgabcam.com
Cevimeline is recognized as a selective agonist with a preference for M1 and M3 muscarinic receptors. wikipedia.orgdrugbank.commedchemexpress.com This selectivity is crucial to its mechanism of action, as M1 and M3 receptors are prominently located on exocrine glands, such as the salivary and lacrimal glands. patsnap.comdrugbank.comnih.gov
Research evaluating the selectivity of cevimeline has determined its potency at each of the five muscarinic receptor subtypes. The half-maximal effective concentration (EC₅₀) values indicate that cevimeline is a potent agonist at the M1 receptor, followed closely by the M3 and M5 receptors. mdpi.comnih.gov Its activity is significantly lower at M2 and M4 receptors, demonstrating its functional selectivity. nih.gov Specifically, the selectivity of cevimeline for the M1 receptor is about 46-fold higher than for the M2 receptor and 43-fold higher than for the M4 receptor. nih.gov
| Receptor Subtype | EC₅₀ (μM) |
|---|---|
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
As a muscarinic agonist, cevimeline binds to and activates M1 and M3 receptors, leading to an increase in secretions from exocrine glands. nih.govdrugbank.com The activation of M1 receptors, found on secretory glands, and M3 receptors, located on smooth muscle and glands, work together to enhance salivary secretion. drugbank.comnih.gov This stimulation of glandular secretion and the increased tone of smooth muscle in the gastrointestinal and urinary tracts are the primary functional outcomes of cevimeline's receptor activation. mims.comnih.gov In laboratory studies using digested parotid cells, cevimeline was shown to increase the intracellular concentration of calcium ions (Ca²⁺). medchemexpress.commedchemexpress.com
The activation of M1 and M3 muscarinic receptors by cevimeline initiates a well-defined intracellular signaling pathway. mdpi.com This cascade is typical for GPCRs coupled to Gq/11 proteins and is central to the drug's secretagogue effect. mdpi.comfrontiersin.org
Muscarinic M1, M3, and M5 receptor subtypes are coupled to the Gq/11 class of G-proteins. mdpi.comscbt.com When cevimeline binds to M1 or M3 receptors, it causes a conformational change in the receptor, which in turn activates the associated Gq/11 protein. patsnap.commdpi.com The activated alpha-subunit of the G-protein then stimulates the enzyme phospholipase C (PLC). patsnap.commdpi.com Studies have demonstrated that M1 receptor activation by cevimeline redundantly activates PLC in the basolateral amygdala to regulate fear memory consolidation. nih.govjneurosci.org
Activated phospholipase C catalyzes the hydrolysis of a membrane phospholipid known as phosphatidylinositol 4,5-bisphosphate (PIP₂). mdpi.comjneurosci.orgnih.gov This enzymatic reaction yields two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). patsnap.commdpi.comnih.gov IP₃ is a water-soluble molecule that diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. patsnap.commdpi.comresearchgate.net DAG remains in the cell membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC). mdpi.comresearchgate.net This signaling cascade ultimately results in the physiological responses of increased glandular secretion. patsnap.comdrugbank.com Research has shown that systemic administration of cevimeline increases IP₃ levels in the basolateral amygdala. nih.govjneurosci.org
Intracellular Signal Transduction Cascades
Regulation of Intracellular Calcium Dynamics and Secretory Processes
The mechanism of action for cevimeline hydrochloride salt is intrinsically linked to its ability to modulate intracellular calcium ([Ca2+]i) levels, a critical step for initiating secretory processes. patsnap.compatsnap.com Upon binding to M3 muscarinic receptors on the surface of exocrine gland cells, cevimeline triggers a cascade of intracellular events. patsnap.comvulcanchem.com This binding activates an associated G-protein, which in turn stimulates the enzyme phospholipase C. patsnap.com
Phospholipase C catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comnih.gov IP3 plays a crucial role by diffusing through the cytoplasm and binding to receptors on intracellular storage organelles, primarily the endoplasmic reticulum, prompting the release of stored calcium ions into the cytosol. patsnap.com This elevation in the concentration of intracellular calcium is a pivotal signal that activates the cellular machinery responsible for the fusion of secretory vesicles with the plasma membrane, leading to the expulsion of their contents, such as saliva or tears. patsnap.compatsnap.com In digested parotid cells, cevimeline has been shown to increase the intracellular Ca2+ concentration in a dose-dependent manner. medchemexpress.com This calcium-dependent mechanism also facilitates the translocation of specific proteins, like the water channel Aquaporin-5 (AQP5), to the cell membrane, further enhancing fluid secretion. physiology.org
Organ System-Specific Pharmacodynamics
The effects of this compound are observed across multiple organ systems, primarily due to the widespread distribution of muscarinic receptors. drugbank.com Its agonistic action on M3 receptors in exocrine glands and smooth muscle tissues underpins its most significant pharmacodynamic properties. drugbank.comnih.gov
Stimulation of Exocrine Glandular Secretions
Cevimeline is a potent stimulator of exocrine glands, including the salivary, lacrimal, and sweat glands. drugbank.comnih.gov This action is a direct consequence of its agonistic effects on M3 muscarinic receptors located on these glands. patsnap.compatsnap.com
This compound effectively increases salivary secretion by stimulating M3 muscarinic receptors on salivary gland acinar cells. drugbank.commedsci.org This receptor activation initiates the previously described IP3-mediated release of intracellular calcium. patsnap.comvulcanchem.com The resulting rise in intracellular calcium triggers the secretion of an abundant, watery saliva. medsci.org Research demonstrates that cevimeline administration leads to a lasting salivation response. medchemexpress.com A key component of this response is the translocation of the water channel protein Aquaporin-5 (AQP5). physiology.org Under resting conditions, AQP5 is primarily located in intracellular vesicles; however, stimulation by cevimeline causes these vesicles to fuse with the apical membrane of the gland cells, embedding AQP5 and dramatically increasing water permeability, which is essential for robust fluid secretion. physiology.org
Similar to its action on salivary glands, cevimeline stimulates tear production by activating muscarinic receptors in the lacrimal glands. patsnap.comgoogle.com This effect has been observed in clinical studies where patients reported significant improvement in symptoms of dry eyes. vulcanchem.comportico.org The fundamental mechanism involves M3 receptor agonism leading to increased fluid secretion from the lacrimal glands, thereby improving lubrication of the ocular surface. patsnap.comgoogle.com
Cevimeline's stimulation of muscarinic receptors extends to the sweat glands, which are also a type of exocrine gland. drugbank.com Activation of M3 receptors on these glands leads to a notable increase in sweat production. patsnap.com This effect is one of the most commonly reported physiological responses to the compound. wikipedia.orgmedlineplus.gov The induced sweating is a direct thermoregulatory action, though it can be significant enough to potentially cause dehydration if fluid intake is not adequate. medlineplus.gov
Lacrimal Gland Secretory Response
Modulation of Smooth Muscle Tone (Gastrointestinal and Urinary Tracts)
This compound increases the tone of smooth muscle in the gastrointestinal and urinary tracts. nih.govdrugbank.com This effect is mediated by the activation of M3 muscarinic receptors, which are widely distributed on smooth muscle cells in these systems. drugbank.com The activation of these receptors generally results in smooth muscle contraction. drugbank.com In the urinary tract, this can lead to increased bladder pressure and a more frequent urge to urinate. rxlist.com In the gastrointestinal tract, it can increase motility. nih.gov
Data Tables
Table 1: Cevimeline's Affinity for Muscarinic Receptor Subtypes This table displays the half-maximal effective concentration (EC₅₀) of cevimeline for different muscarinic acetylcholine receptor (mAChR) subtypes, indicating its higher potency at the M1 and M3 receptors. Lower EC₅₀ values signify higher potency.
| Receptor Subtype | EC₅₀ (μM) |
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
| Data sourced from Heinrich et al. as cited in reference mdpi.com. |
Table 2: Summary of Organ System-Specific Pharmacodynamic Effects This table summarizes the primary physiological responses to this compound in different organ systems.
| Organ System/Tissue | Primary Receptor | Physiological Action |
| Salivary Glands | M3 drugbank.com | Increased secretion of saliva drugbank.com |
| Lacrimal Glands | M3 patsnap.com | Increased secretion of tears google.com |
| Sweat Glands | M3 patsnap.com | Increased sweating drugbank.com |
| Gastrointestinal Tract | M3 drugbank.com | Increased smooth muscle tone and motility nih.gov |
| Urinary Tract | M3 drugbank.com | Increased smooth muscle tone nih.gov |
Structure-Activity Relationships and Stereochemical Considerations
The pharmacological activity of cevimeline hydrochloride is intrinsically linked to its specific chemical structure and three-dimensional arrangement. As a cholinergic analogue, its efficacy as a muscarinic agonist is determined by the interaction of its molecular components with target receptors. nih.govpharmacompass.com The molecule is a spirocyclic derivative of quinuclidine (B89598), a feature that is central to its function. researchgate.net
Contribution of Quinuclidine Moiety to Muscarinic Activity
Cevimeline is a quinuclidine derivative of acetylcholine. researchgate.netmedchemexpress.com This structural component is fundamental to its muscarinic agonist activity. The quinuclidine ring system provides a rigid bicyclic framework. This conformational rigidity is a key factor in how the molecule presents itself for binding to muscarinic receptors. vulcanchem.com The nitrogen atom within the quinuclidine structure is basic and becomes protonated at physiological pH, which is crucial for the electrostatic interactions required for binding to the negatively charged aspartate residue in the binding pocket of muscarinic receptors. This interaction is a hallmark of many muscarinic agonists and is essential for receptor activation.
The quinuclidine moiety, combined with the spiro-oxathiolane ring, positions the molecule optimally to interact with and activate M1 and M3 muscarinic acetylcholine receptors. researchgate.netvulcanchem.comdrugbank.com This selective agonism, particularly at the M3 receptors found on exocrine glands, is the basis of its therapeutic action in stimulating salivary secretion. drugbank.compatsnap.com
Table 1: Role of the Quinuclidine Moiety in Cevimeline's Muscarinic Activity
| Structural Feature | Contribution to Muscarinic Activity |
| Bicyclic Structure | Provides a conformationally rigid scaffold, which helps in precise orientation within the receptor binding site. |
| Tertiary Amine | The nitrogen atom is basic and essential for the key ionic interaction with the muscarinic receptor binding pocket. |
| Overall Moiety | Contributes to the molecule's high affinity and selectivity, particularly for M1 and M3 receptor subtypes. vulcanchem.comdrugs.com |
Activity of Enantiomers (e.g., (-)-enantiomer)
Cevimeline exists as a pair of enantiomers due to its chiral centers. Research has demonstrated a significant difference in the biological activity between these stereoisomers. The (-)-cis-cevimeline is the biologically active enantiomer, responsible for the drug's muscarinic agonist effects. researchgate.net
In contrast, the (+)-cis-isomer displays no considerable affinity for muscarinic receptors. researchgate.net Crucially, the inactive (+)-enantiomer does not antagonize the activity of the biologically active (-)-cis-isomer. researchgate.net This lack of antagonism allows for the use of cevimeline as a racemic mixture of the cis-isomers, which is the form approved by the Food and Drug Administration. researchgate.net The stereochemistry of the molecule is therefore a critical determinant of its pharmacological profile.
Table 2: Comparison of Cevimeline Enantiomer Activity
| Enantiomer | Muscarinic Receptor Affinity | Biological Activity |
| (-)-cis-cevimeline | High | Biologically active muscarinic agonist. researchgate.net |
| (+)-cis-cevimeline | Inconsiderable | Not biologically active; does not antagonize the (-)-isomer. researchgate.net |
Preclinical Investigations of Cevimeline Hydrochloride Salt
In Vitro Pharmacological Characterization
Receptor Binding Assays and Potency Determination
Cevimeline (B1668456) hydrochloride salt is a cholinergic agent that acts as an agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). drugbank.comwikipedia.org In vitro studies have been essential in characterizing its binding affinity and functional potency at the five muscarinic receptor subtypes (M1, M2, M3, M4, M5). nih.govmdpi.com These receptors are G protein-coupled receptors; M1, M3, and M5 subtypes couple to Gq/11 proteins to stimulate phospholipase C, while M2 and M4 subtypes couple to Gi/o proteins to inhibit adenylyl cyclase. nih.govmdpi.com
Receptor binding assays show that cevimeline has a particular affinity for M1 and M3 receptors. wikipedia.orguiowa.edu Functional assays measuring the half-maximal effective concentration (EC50) have quantified the potency of cevimeline at each subtype. One study determined the EC50 values to be 0.023 µM for M1, 1.04 µM for M2, 0.048 µM for M3, 1.31 µM for M4, and 0.063 µM for M5. nih.govmdpi.com This data confirms that cevimeline is a potent agonist at M1 and M3 receptors, with a lower potency at M2 and M4 subtypes. nih.govmdpi.com The activation of M3 receptors in glands is a key mechanism for increasing glandular secretions, including saliva. mdpi.compatsnap.com
Table 1: Functional Potency (EC50) of Cevimeline at Muscarinic Receptor Subtypes
| Receptor Subtype | Potency (EC50) in µM |
|---|---|
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
Data sourced from a study by Heinrich et al., as cited in Oleksak et al. (2021). nih.govmdpi.com
Functional Studies in Isolated Tissue Preparations (e.g., guinea pig ilea, trachea)
To understand its physiological effects, cevimeline has been tested on isolated tissue preparations. These studies confirm its functional activity in tissues rich in specific muscarinic receptors. In preparations of isolated guinea pig ileum and trachea, which contain M3 receptors, cevimeline induces atropine-sensitive contractions. abcam.comtocris.com The EC50 values for these contractile responses were found to be 3.5 µM in the ileum and 3.0 µM in the trachea. abcam.comtocris.com These findings demonstrate cevimeline's functional agonist activity at M3 receptors, which mediate smooth muscle contraction. researchgate.net
Animal Models for Exocrine Glandular Dysfunctions
Induction and Assessment of Xerostomia Models (e.g., X-ray irradiation-induced, autoimmune)
To evaluate cevimeline's effectiveness in treating xerostomia (dry mouth), researchers utilize various animal models that replicate the condition. bioworld.com
A frequently used model is the X-ray irradiation-induced xerostomia model , typically in rats or mice. nih.govnih.govjst.go.jp In this model, a single dose of X-ray irradiation (e.g., 15 Gy) is targeted at the animals' head and neck region, causing significant damage to the salivary glands. nih.govtg.org.au This leads to a measurable decrease in salivary function and flow, mimicking the xerostomia experienced by patients undergoing radiotherapy for head and neck cancers. nih.govjst.go.jpresearchgate.net
Autoimmune models are also critical, as they represent conditions like Sjögren's syndrome. jst.go.jpnih.gov The non-obese diabetic (NOD) mouse is a primary model, as it spontaneously develops autoimmune characteristics, including lymphocytic infiltration of exocrine glands, which leads to secretory dysfunction. jst.go.jpnih.govfrontiersin.orgunil.ch Variations of this model, such as the C57BL/6.NOD-Aec1Aec2 mouse, have been developed to study primary Sjögren's syndrome more specifically. frontiersin.orgnih.gov These models are characterized by impaired saliva and tear production and the presence of disease-specific autoantibodies. frontiersin.org
Quantitative Measurement of Secretory Flow Rates
A primary endpoint in these animal models is the quantitative measurement of salivary secretion. After inducing xerostomia, researchers administer cevimeline and measure the resulting salivary flow rate. nih.gov This is often done by collecting saliva over a set period after stimulation. nih.gov
In X-ray irradiated rat models, cevimeline has been shown to dose-dependently increase both the salivary flow rate and the total volume of saliva produced. nih.gov Studies in mouse models of radiation-induced salivary gland dysfunction also show that cevimeline can increase saliva flow. nih.govjst.go.jp Furthermore, in Sjögren's syndrome models like the MRL/l mouse, cevimeline administration increased salivary secretion and was observed to normalize the localization of Aquaporin-5 (AQP-5), a water channel protein crucial for saliva production. jst.go.jp
Neuropharmacological Research in Cognitive Function and Neurodegeneration
The presence and function of muscarinic receptors, particularly the M1 subtype, in the central nervous system have made cevimeline a subject of neuropharmacological research. nih.gov Studies have investigated its potential to modulate cognitive function and impact neurodegenerative processes, such as those seen in Alzheimer's disease. nih.govnih.gov
Preclinical research in animal models has shown that cevimeline can improve cognitive deficits. nih.govnih.govrheumatv.com For example, it has been shown to reverse cognitive impairments induced by agents like AF64A in animal models. abcam.comtocris.com
In the context of Alzheimer's disease, research has focused on cevimeline's M1 agonist activity. nih.gov Activation of M1 receptors is believed to shift the processing of amyloid precursor protein (APP) toward the non-amyloidogenic pathway, which may reduce the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's pathology. nih.govresearchgate.netresearchgate.netnih.gov In vitro experiments have demonstrated that cevimeline can increase the secretion of the soluble, non-amyloidogenic α-secretase-cleaved APP (αAPPs), decrease Aβ levels, and reduce tau hyperphosphorylation. nih.govresearchgate.net Studies using microdialysis in transgenic mice have also shown that M1 receptor agonists can rapidly reduce interstitial fluid Aβ levels. nih.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| Acetylcholine |
| Amifostine |
| Atropine (B194438) |
| Carbachol |
| Cevimeline Hydrochloride Salt |
| Dicyclomine |
| Donepezil |
| Galantamine |
| Pilocarpine (B147212) |
| Rivastigmine |
Evaluation of Cognitive Deficits in Animal Models
This compound has been the subject of multiple preclinical studies to assess its potential in mitigating cognitive deficits, a key feature of neurodegenerative disorders like Alzheimer's disease. These investigations have utilized various animal models to simulate cognitive impairments and evaluate the therapeutic efficacy of cevimeline.
In one notable study, the effects of cevimeline were examined in monkeys performing a delayed match-to-sample task, a measure of object working memory. Both young and aged monkeys demonstrated improved task performance following intramuscular administration of cevimeline, suggesting its potential to address age-related memory decline. nih.gov Another study highlighted that cevimeline is among a range of muscarinic agonists, including xanomeline, AF267B, sabcomeline, and milameline, that have proven effective in preclinical models of cognition in rodents and non-human primates. google.com Specifically, cevimeline has been shown to improve experimentally induced cognitive deficits in various animal models. nih.govnih.gov For instance, intravenously administered cevimeline was found to induce slow rhythmical hippocampal activity in animal models. nih.gov
The rationale for investigating cevimeline in this context stems from the cholinergic hypothesis of cognitive dysfunction, which posits that a decline in the neurotransmitter acetylcholine contributes to memory loss. nih.gov Cevimeline, as a cholinergic agonist, acts on muscarinic receptors, which are crucial for learning and memory processes. nih.govnih.gov The findings from these animal models provide a basis for further investigation into cevimeline's role in managing cognitive symptoms associated with neurodegenerative diseases. nih.govnih.gov
Table 1: Summary of Preclinical Studies on Cevimeline and Cognitive Deficits
| Animal Model | Task/Measurement | Key Findings |
|---|---|---|
| Monkeys (young and aged) | Delayed match-to-sample task (object working memory) | Improved task performance in both young and aged monkeys. nih.gov |
| Rodents and Non-human primates | Various models of cognition | Demonstrated efficacy in improving experimentally induced cognitive deficits. google.com |
| Animal Models (unspecified) | Experimentally induced cognitive deficits | Showed improvement in cognitive function. nih.govnih.gov |
| Animal Models (unspecified) | Hippocampal electrical activity | Induced slow rhythmical hippocampal activity. nih.gov |
Influence on Tau Pathology and Amyloid-Beta Peptide Levels
Preclinical research has explored the effects of this compound on the hallmark pathologies of Alzheimer's disease: tau hyperphosphorylation and amyloid-beta (Aβ) peptide accumulation. nih.govnih.gov These investigations suggest a potential disease-modifying role for the compound beyond symptomatic cognitive improvement.
Studies using cell culture models have provided initial evidence for cevimeline's impact on these pathological markers. In M1AChRs-transfected PC12 cells, stimulation with cevimeline was found to reduce tau phosphorylation in a time- and dose-dependent manner. nih.gov This finding established a direct link between the cholinergic signal transduction system and the neuronal cytoskeleton. nih.gov Furthermore, in vitro experiments have demonstrated that cevimeline can increase the secretion of the non-amyloidogenic soluble amyloid precursor protein (αAPPs), decrease levels of Aβ, and block Aβ-induced neurotoxicity. nih.gov
The prevailing "amyloid cascade hypothesis" suggests that the accumulation of Aβ plaques facilitates the spread of tau pathology. nih.gov By potentially reducing Aβ levels, cevimeline may indirectly mitigate the progression of tau-related neurodegeneration. nih.govresearchgate.net While direct in vivo animal model data on cevimeline's effect on tau and Aβ is still emerging, these in vitro findings are significant. They indicate that by activating M1 muscarinic acetylcholine receptors (M1AChRs), cevimeline could influence the major pathological features of Alzheimer's disease. nih.gov
Table 2: In Vitro Effects of Cevimeline on Tau and Amyloid-Beta
| Cell Model | Target | Outcome |
|---|---|---|
| M1AChRs-transfected PC12 cells | Tau phosphorylation | Reduced tau phosphorylation (time and dose-dependent). nih.gov |
| M1AChRs-transfected PC12 cells | Amyloid Precursor Protein (APP) secretion | Increased secretion of soluble APP (αAPPs). nih.gov |
| In vitro models | Amyloid-Beta (Aβ) levels | Decreased Aβ levels. nih.gov |
| In vitro models | Amyloid-Beta (Aβ) induced neurotoxicity | Blocked Aβ-induced neurotoxicity. nih.gov |
Potential for Neuroprotection and Synaptic Modulation
The potential neuroprotective and synaptic modulatory effects of this compound have been an area of significant preclinical interest. nih.gov By acting as a cholinergic agonist, cevimeline may offer therapeutic benefits beyond merely addressing symptoms, potentially slowing the neurodegenerative process itself. nih.govnih.gov
The neuroprotective properties of cevimeline are thought to be linked to its activation of muscarinic receptors, which can trigger intracellular signaling cascades that promote neuronal survival and resilience. nih.gov In vitro studies have shown that cevimeline can block neurotoxicity induced by amyloid-beta, a key pathological factor in Alzheimer's disease. nih.gov This suggests that cevimeline could help protect neurons from the damaging effects of this peptide.
Furthermore, cevimeline's influence on synaptic modulation is a critical aspect of its potential therapeutic action. Synaptic dysfunction is an early event in many neurodegenerative diseases, leading to impaired communication between neurons and contributing to cognitive decline. nih.gov Cholinergic signaling plays a vital role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory. science.gov By stimulating muscarinic receptors, cevimeline can enhance cholinergic transmission, which may help to restore or improve synaptic function. nih.govscience.gov Preclinical studies have shown that cevimeline can induce slow rhythmical hippocampal activity, an indicator of enhanced synchronized neuronal firing that is important for memory consolidation. nih.gov
Preclinical Safety and Toxicological Assessments
Acute Toxicity Studies and Observations in Animal Models
Acute toxicity studies are a fundamental component of the preclinical safety evaluation of any new pharmaceutical compound. For this compound, these studies have been conducted in rodent models to determine the median lethal dose (LD50) and to observe the clinical signs of toxicity following a single high dose.
In male CrJ: Fisher rats, the oral LD50 was determined to be 122 mg/kg. fda.gov For female rats of the same strain, the oral LD50 was found to be 136 mg/kg. fda.gov When administered intravenously, the LD50 in male rats was estimated at 49.7 mg/kg, while in female rats it was 48.1 mg/kg. fda.gov
Clinical observations in animals following acute oral dosing included sedation, convulsions, dyspnea (difficulty breathing), Straub tail (a rigid, erect tail), salivation, lacrimation (tearing), mydriasis (dilated pupils), and diarrhea. fda.gov Deaths typically occurred within 30 minutes of dosing. fda.gov Necropsy of animals that died as a result of treatment revealed blood and fluid in the lungs. fda.gov In animals that survived the 14-day observation period, no remarkable gross pathological findings were noted at necropsy. fda.gov These findings are consistent with an exaggeration of the known pharmacological effects of a potent muscarinic agonist.
Table 3: Acute Toxicity of this compound in Rats
| Species | Sex | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |
|---|---|---|---|---|
| CrJ: Fisher Rat | Male | Oral | 122 fda.gov | 116.5-128 fda.gov |
| CrJ: Fisher Rat | Female | Oral | 136 fda.gov | N/A |
| CrJ: Fisher Rat | Male | Intravenous | 49.7 fda.gov | 44-55 fda.gov |
| CrJ: Fisher Rat | Female | Intravenous | 48.1 fda.gov | N/A |
Repeat-Dose Toxicology Profiles
Repeat-dose toxicology studies are crucial for understanding the potential adverse effects of a drug following long-term administration. For cevimeline, a 52-week oral toxicity study was conducted in rats to characterize its long-term safety profile. toxplanet.com
In this study, rats were administered cevimeline daily for 52 weeks. toxplanet.com The primary histopathological finding observed was hypertrophy of the acinar cells in the salivary glands and pancreas of both male and female animals in the high-dose group. fda.gov This finding is likely related to the pharmacological action of cevimeline as a muscarinic agonist, which stimulates glandular secretions. nih.gov No other significant toxicological findings were reported in this long-term study. toxplanet.com
Toxicokinetic data from the study indicated that the plasma concentration of cevimeline was proportional to the administered dose. fda.gov The drug was rapidly cleared from the plasma, with concentrations approaching zero by 6 hours after dosing. fda.gov There were no apparent gender-related differences in plasma levels. fda.gov These repeat-dose studies are essential for establishing a safety profile for chronic use and helping to determine a no-observed-adverse-effect-level (NOAEL). science.goveuropa.eu
Reproductive and Developmental Toxicity Studies (e.g., evidence of exposure)
Reproductive and developmental toxicity studies are conducted to assess the potential effects of a substance on the reproductive capabilities of adult animals and the development of their offspring. For cevimeline, a major deficiency was identified in the preclinical data submitted for regulatory review concerning reproductive toxicity. europa.eu
While other studies on different compounds illustrate the typical design of such investigations, for instance, administering the test article prior to and in the early stages of pregnancy in rats to assess effects on parental reproductive ability and embryo-fetal development, the specific findings for cevimeline in this area are limited by the exposure data issue in the rabbit study. nih.govresearchgate.net
Clinical Research on Cevimeline Hydrochloride Salt
Efficacy Studies in Sjögren's Syndrome-Associated Xerostomia
Sjögren's syndrome is a chronic autoimmune disorder characterized by the infiltration of exocrine glands, such as salivary and lacrimal glands, by lymphocytes. This leads to reduced glandular secretion and symptoms of dryness, most notably xerostomia and keratoconjunctivitis sicca (dry eyes). Cevimeline (B1668456) hydrochloride, a muscarinic agonist, has been investigated as a therapeutic option to alleviate these symptoms by stimulating the residual functional gland tissue.
Randomized Controlled Trial Methodologies and Outcomes
The efficacy of cevimeline hydrochloride in treating xerostomia associated with Sjögren's syndrome has been established through several randomized, double-blind, placebo-controlled clinical trials. nih.govnih.govvulcanchem.comrheumatv.commdpi.com These studies are considered the gold standard in clinical research, providing robust evidence of a drug's effectiveness.
In these trials, patients with Sjögren's syndrome were randomly assigned to receive either cevimeline hydrochloride at various dosages or a placebo over a specified period, typically ranging from 6 to 12 weeks. nih.govmdpi.comresearchgate.netnih.gov A meta-analysis of three such trials, encompassing a total of 302 patients, demonstrated that cevimeline significantly reduces xerostomia symptoms. rheumatv.comresearchgate.netnih.gov The patient population in these studies was diverse, including individuals from the United States and China, with ages ranging from 23 to 86 years. researchgate.netsjogrenssyndromenews.com
The primary outcomes assessed in these trials included both objective measures, such as salivary flow rates, and subjective measures, like patient-reported symptom improvement. nih.govvulcanchem.com The results consistently showed that cevimeline was superior to placebo in improving both types of outcomes. nih.govnih.gov
Objective Endpoints: Unstimulated and Stimulated Salivary Flow Rates
A key objective measure of cevimeline's efficacy is its ability to increase salivary flow. Clinical trials have consistently demonstrated a significant increase in both unstimulated and stimulated salivary flow rates in patients treated with cevimeline compared to placebo. nih.govsjogrenssyndromenews.com
In one 12-week study, patients receiving 30 mg of cevimeline three times daily showed a statistically significant increase in salivary flow. nih.gov Another study reported that mean increases in salivary flow rates after cevimeline treatment were twofold higher than after placebo. nih.gov These objective findings provide concrete evidence of the drug's ability to stimulate salivary gland function in patients with Sjögren's syndrome who have remaining glandular capacity. researchgate.netnih.gov
| Trial Name/Identifier | Patient Population | Key Objective Findings |
| Fife et al. | 75 patients with Sjögren's syndrome | Significant improvement in salivary flow with cevimeline compared to placebo. nih.gov |
| Petrone et al. | Patients with Sjögren's syndrome | Statistically significant increase in salivary flow with 30 mg cevimeline three times daily. nih.gov |
| Meta-analysis of 3 RCTs | 302 patients with Sjögren's syndrome | Cevimeline significantly increases salivary flow secretion rates. rheumatv.comresearchgate.netnih.gov |
Subjective Symptom Assessments and Patient Global Evaluations
Beyond objective measures, patient-reported outcomes are crucial in assessing the clinical benefit of a treatment for a symptomatic condition like xerostomia. In clinical trials, subjective symptoms were evaluated using tools such as visual analog scales and patient global assessments of dryness. nih.govresearchgate.net
Patients treated with cevimeline consistently reported significant improvements in their symptoms of dry mouth. nih.govsjogrenssyndromenews.com In a 12-week study, patients taking 30 mg of cevimeline three times daily reported statistically significant improvements in their global assessment of dry mouth (P = 0.0004). nih.govresearchgate.net Another study involving 75 patients found significant improvements in dry mouth symptoms, as indicated by patient evaluations, in those receiving cevimeline compared to the placebo group. nih.gov These subjective findings highlight the meaningful impact of cevimeline on the daily lives of patients with Sjögren's syndrome.
Impact on Oral Health-Related Quality of Life and Functional Impairment
Xerostomia can significantly impair oral health-related quality of life, causing difficulties with speaking, eating, and swallowing. researchgate.net Clinical studies have explored the effect of cevimeline on these functional aspects.
A randomized, double-blind, placebo-controlled crossover study in southern Chinese patients used the Xerostomia Inventory (XI) and the General Oral Health Assessment Index (GOHAI) to assess the impact of cevimeline on quality of life. nih.gov The results showed a significant improvement in both XI and GOHAI scores after treatment with cevimeline, indicating a positive effect on oral health-related quality of life. nih.gov Another study also noted that cevimeline improved symptoms of xerostomia, which can in turn improve patients' well-being and daily comfort. researchgate.net
Long-Term Efficacy Maintenance and Sustained Secretory Response
The long-term efficacy of cevimeline is a critical consideration for a chronic condition like Sjögren's syndrome. Studies have shown that the beneficial effects of cevimeline on salivary flow can be maintained over extended periods.
One study reported that there was no evidence of tolerance to the pharmacological effect of cevimeline during prolonged administration for up to 12 months. nih.gov Another retrospective study suggested that patients with primary Sjögren's syndrome are more likely to continue long-term treatment with cevimeline compared to another secretagogue, pilocarpine (B147212), due to fewer side effects. clinexprheumatol.org These findings indicate that cevimeline can provide a sustained secretory response and long-term relief for patients with xerostomia. nih.gov
Efficacy Studies in Radiation-Induced Xerostomia
Xerostomia is a common and often debilitating side effect of radiation therapy for head and neck cancer, resulting from damage to the salivary glands within the radiation field. clinicaltrials.govkcl.ac.uk Clinical research has investigated the potential of cevimeline hydrochloride to alleviate xerostomia in this patient population.
An open-label, long-term safety study evaluated the efficacy of cevimeline in 255 adults with radiation-induced xerostomia. osti.govnih.gov The efficacy assessment was based on the subjects' global evaluation of oral dryness. The results showed that cevimeline improved dry mouth in the majority of subjects (59.2%) at the last study visit. nih.gov A significant improvement in the mean change from baseline of the numeric global evaluation score was observed at each study visit (p < 0.0001). nih.gov
However, another investigator-initiated, multicenter, randomized, double-blind, placebo-controlled study that assessed the effectiveness of cevimeline on patient-reported oral health using the Oral Health Impact Profile (OHIP-49) did not find statistically significant differences in oral health or quality of life between the cevimeline and placebo groups over a 6-week period. researchgate.net This highlights the need for further research to clarify the role of cevimeline in managing radiation-induced xerostomia and to identify the most appropriate outcome measures for this patient population. researchgate.net
Clinical Trial Designs and Results
Clinical trials for cevimeline hydrochloride have predominantly employed double-blind, randomized, placebo-controlled designs to rigorously assess its therapeutic effects. These studies have typically involved patients with Sjögren's syndrome or radiation-induced xerostomia.
A notable multicenter, double-blind, randomized, parallel-group study evaluated the efficacy and safety of two different doses of cevimeline hydrochloride (15 mg and 30 mg, three times daily) against a placebo over a 12-week period in patients with Sjögren's syndrome. fda.gov Another significant trial involved 75 patients with Sjögren's syndrome who were randomized to receive 30 mg of cevimeline, 60 mg of cevimeline, or a placebo three times daily for six weeks. nih.gov In this study, both cevimeline groups demonstrated significant improvements in dry mouth symptoms, as measured by patient global evaluations, visual analog scales, and objective salivary flow measurements, when compared to the placebo group. nih.gov
The results from these trials have consistently shown that cevimeline hydrochloride can significantly increase salivary flow and provide subjective relief from the symptoms of dry mouth. For instance, in one 12-week trial, patients receiving 30 mg of cevimeline three times a day showed statistically significant improvements in their global assessment of dry mouth (p=0.0004) and increased salivary flow (p=0.007) compared to those on placebo. nih.gov Similarly, a meta-analysis of three randomized controlled trials involving 302 patients with Sjögren's syndrome found that cevimeline significantly reduced xerostomia symptoms. rheumatv.com
However, the efficacy of different dosages has shown some variability. While a 30 mg dose taken three times daily has been found to be effective and well-tolerated, a higher dose of 60 mg, although also effective, was associated with a higher incidence of adverse events. nih.gov Some studies have also explored a 15 mg dose, which provided some symptom relief, though generally less than the 30 mg dose. mdpi.com
Table 1: Selected Clinical Trial Designs for Cevimeline Hydrochloride in Xerostomia
| Study Identifier | Condition | Design | Treatment Arms | Duration | Primary Endpoints |
| Fife RS, et al. (2002) nih.gov | Sjögren's Syndrome | Double-blind, randomized, placebo-controlled | Cevimeline 30 mg TID, Cevimeline 60 mg TID, Placebo | 6 weeks | Patient global evaluation, visual analog scales, salivary flow |
| Petrone D, et al. (2002) nih.gov | Sjögren's Syndrome with Xerostomia and Keratoconjunctivitis Sicca | Double-blind, randomized, placebo-controlled | Cevimeline 15 mg TID, Cevimeline 30 mg TID, Placebo | 12 weeks | Global assessment of dryness, subjective symptom assessment, saliva and tear flow |
| Study SB96US02 fda.gov | Sjögren's Syndrome with Xerostomia | Multicenter, double-blind, randomized, parallel-group | Cevimeline 15 mg TID, Cevimeline 30 mg TID, Placebo | 12 weeks | Efficacy and safety assessment |
Long-Term Safety and Efficacy Monitoring in Oncological Patients
The long-term safety and efficacy of cevimeline hydrochloride have been specifically evaluated in patients who have developed xerostomia following radiation therapy for head and neck cancer. An open-label, long-term safety study followed 255 adult patients with radiation-induced xerostomia for 52 weeks. osti.govnih.gov Participants received cevimeline hydrochloride at a dose that could be escalated. osti.gov
The primary efficacy assessment in this long-term study was the subjects' global evaluation of oral dryness. osti.govnih.gov The results demonstrated that cevimeline provided a significant and sustained improvement in dry mouth symptoms for the majority of patients over the 52-week period. osti.gov At the final study visit, 59.2% of subjects reported an improvement in their dry mouth symptoms. osti.govnih.gov
From a safety perspective, the long-term use of cevimeline in this patient population was generally well-tolerated. osti.govnih.gov The most frequently reported treatment-related adverse events were consistent with the drug's mechanism of action and included increased sweating, dyspepsia, nausea, and diarrhea. osti.govnih.gov While most of these events were mild to moderate in severity, a small percentage of patients experienced more severe side effects, and some discontinued (B1498344) the medication due to adverse events. osti.govnih.gov
Table 2: Long-Term Efficacy of Cevimeline in Post-Radiation Xerostomia (52-Week Study)
| Outcome Measure | Result |
| Patients Reporting Improved Dry Mouth Symptoms | 59.2% osti.govnih.gov |
| Patients Reporting No Change in Symptoms | 37.3% nih.gov |
| Patients Reporting Worsening Symptoms | 3.5% nih.gov |
| Statistically Significant Improvement in Global Evaluation Score | p < 0.0001 at each study visit osti.govnih.gov |
Investigations in Keratoconjunctivitis Sicca (Dry Eye Syndrome)
Clinical research has also explored the potential of cevimeline hydrochloride in managing the symptoms of keratoconjunctivitis sicca, or dry eye syndrome, a common complaint in patients with Sjögren's syndrome. mdpi.comnih.gov The rationale for its use stems from its mechanism of action as a muscarinic agonist, which can stimulate lacrimal gland secretion in addition to salivary glands. mdpi.com
A key 12-week, double-blind, randomized, placebo-controlled study investigated the effects of two different dosages of cevimeline (15 mg and 30 mg, three times daily) on both xerostomia and keratoconjunctivitis sicca in patients with Sjögren's syndrome. nih.gov The study evaluated patients' subjective global assessments of eye dryness and also measured tear flow objectively. nih.gov
The results of this trial indicated that the 30 mg dose of cevimeline led to statistically significant improvements in the subjective global assessment of dry eyes (P = 0.0453). nih.gov Patients receiving this dosage also demonstrated greater objective improvement in lacrimal flow rates, as measured by Schirmer's test, compared to those who received a placebo. nih.gov While the 15 mg dose did provide some relief for dry eye symptoms, the 30 mg dose was shown to be more effective. nih.gov These findings suggest that cevimeline can offer a therapeutic benefit for the ocular symptoms of Sjögren's syndrome, in addition to its established efficacy for dry mouth. robertfoxmd.com
Challenges and Variabilities in Clinical Efficacy Outcomes
Despite the generally positive results from clinical trials, there are challenges and variabilities in the clinical efficacy outcomes of cevimeline hydrochloride. One of the primary challenges is the subjective nature of the main symptoms being treated, namely dry mouth and dry eyes. Patient-reported outcomes, while crucial, can be influenced by a significant placebo effect. hpfb-dgpsa.ca In some studies, a high placebo response rate has made it difficult to demonstrate a statistically significant difference between cevimeline and placebo for certain endpoints. hpfb-dgpsa.ca
The variability in salivary flow measurements also presents a challenge. hpfb-dgpsa.ca These measurements can be influenced by numerous factors, leading to high variability both within and between individuals. This can sometimes make it difficult to consistently show a clear dose-response relationship. For instance, in one study, while a higher dose of cevimeline resulted in better salivary flow, the subjective improvement was greater at a lower dose. hpfb-dgpsa.ca
The design of clinical trials themselves, such as the potential for a carry-over effect in cross-over studies, can also introduce variability into the results. researchgate.net The heterogeneity in disease manifestations, particularly in Sjögren's syndrome, further complicates the interpretation of clinical efficacy. researchgate.net
Pharmacokinetic and Metabolic Characterization of Cevimeline Hydrochloride Salt
Absorption Kinetics and Bioavailability
Cevimeline (B1668456) is rapidly absorbed following oral administration. fda.govmims.com Studies indicate that single oral doses of cevimeline are dose-proportional across the clinical range. fda.govnih.gov
Rate of Absorption and Time to Peak Plasma Concentration
Upon oral administration of a single 30 mg capsule, cevimeline is quickly absorbed, reaching its peak plasma concentration (Tmax) in approximately 1.5 to 2 hours. fda.govmims.comnih.govdrugbank.com Following multiple doses, no accumulation of the active drug or its metabolites has been observed. fda.govnih.gov
Different studies have reported slight variations in peak plasma concentration (Cmax). In healthy young volunteers receiving a 30 mg dose three times a day for seven days, the Cmax was 59.9 ng/mL, achieved in 1.8 hours. nih.gov In healthy elderly volunteers (62-80 years) receiving a single 30 mg dose, the mean Cmax was 90.8 ng/mL, reached in about 1.5 hours. nih.gov Similarly, women with Sjögren's syndrome who were administered a 30 mg dose had a mean Cmax of 91.6 ng/mL, also reached in approximately 1.5 hours. nih.gov
Influence of Concomitant Food Intake on Absorption Profile
Table 1: Effect of Food on Cevimeline Pharmacokinetics
| Parameter | Fasting State | After Meal |
|---|---|---|
| Tmax (hours) | 1.53 | 2.86 |
| Cmax Reduction | - | ~17.3% |
This table illustrates the impact of food on the absorption rate and peak concentration of Cevimeline.
Distribution Characteristics
Cevimeline exhibits extensive distribution throughout the body.
Apparent Volume of Distribution
The apparent volume of distribution (Vd) for cevimeline is approximately 6 L/kg. mims.comdrugbank.comnih.gov This large volume of distribution suggests that the drug is extensively distributed into tissues rather than remaining confined to the plasma. fda.govnih.govnih.govpdr.net
Plasma Protein Binding Extent
Cevimeline has a low extent of binding to human plasma proteins, with less than 20% of the drug being bound. mims.comdrugbank.comnih.govnih.gov This low level of protein binding is consistent with its large volume of distribution, indicating that a significant fraction of the drug is available to distribute into tissues. nih.govpdr.net
Table 2: Distribution Properties of Cevimeline
| Pharmacokinetic Parameter | Value | Implication |
|---|---|---|
| Apparent Volume of Distribution (Vd) | ~6 L/kg | Extensive tissue distribution |
| Plasma Protein Binding | <20% | High fraction of unbound, active drug |
This table summarizes the key distribution characteristics of Cevimeline.
Tissue Distribution Patterns
The high volume of distribution and low plasma protein binding suggest that cevimeline binds extensively to tissues; however, the specific binding sites have not been fully identified. fda.govnih.govnih.gov Animal studies have shown significant drug concentrations in various tissues, including the urinary bladder, kidneys, and intestinal contents. fda.gov
Biotransformation Pathways and Metabolite Profiles
Cevimeline undergoes extensive metabolism in the body, primarily in the liver. This process involves several key enzymatic pathways and results in the formation of various metabolites.
Primary Hepatic Metabolism via Cytochrome P450 Isozymes (CYP2D6, CYP3A4)
The metabolism of cevimeline is principally carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. pdr.net Specifically, the isozymes CYP2D6 and CYP3A4 are responsible for the biotransformation of cevimeline. pdr.netdrugbank.commedscape.comfda.govnih.govfda.govpatsnap.com The involvement of these enzymes is significant, as their activity can be influenced by genetic polymorphisms and co-administered drugs, potentially affecting cevimeline's efficacy and safety. pharmgkb.org For instance, individuals who are poor metabolizers via CYP2D6 may experience altered pharmacokinetics of cevimeline. pharmgkb.org It has been noted that cevimeline itself does not inhibit various CYP450 isozymes, including 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4. fda.govfda.govmdpi.com
Identification and Characterization of Major Metabolites (e.g., sulfoxides, glucuronic acid conjugates, N-oxide)
Following administration, cevimeline is converted into several major metabolites. drugbank.comnih.gov The primary metabolites identified are cis- and trans-sulfoxides, glucuronic acid conjugates, and an N-oxide derivative. drugbank.comnih.govmims.com In a study involving radiolabeled cevimeline, the recovery of metabolites in urine after 24 hours revealed that approximately 44.5% of the dose was converted to cis- and trans-sulfoxides, 22.3% to a glucuronic acid conjugate, and 4% to cevimeline N-oxide. drugbank.comfda.govnih.govfda.govmdpi.comnih.gov Furthermore, about 8% of the trans-sulfoxide metabolite undergoes further conjugation with glucuronic acid before elimination. drugbank.comfda.govnih.govfda.govnih.gov
| Compound | Percentage of Dose Recovered in Urine (%) | Reference |
|---|---|---|
| Unchanged Cevimeline | 16.0 | fda.govnih.govfda.govmdpi.com |
| Cis- and Trans-sulfoxide | 44.5 | drugbank.comfda.govnih.govfda.govmdpi.comnih.gov |
| Glucuronic Acid Conjugate | 22.3 | drugbank.comfda.govnih.govfda.govmdpi.comnih.gov |
| N-oxide | 4.0 | drugbank.comfda.govnih.govfda.govmdpi.comnih.gov |
Pharmacological Activity of Metabolites
The metabolites of cevimeline are generally considered to have weak pharmacological activity. fda.gov While the parent drug, cevimeline, is a potent muscarinic agonist, its metabolites, including the cis- and trans-sulfoxides, glucuronic acid conjugate, and N-oxide, are considered inactive. medscape.com
Excretion Patterns and Elimination Half-Life
The elimination of cevimeline and its metabolites from the body occurs through specific excretion routes over a defined period.
Predominant Renal Excretion of Parent Drug and Metabolites
The primary route of elimination for both unchanged cevimeline and its metabolites is through the kidneys via urine. pdr.net Following a single oral dose, a significant portion of the administered drug is excreted in the urine. Studies have shown that after 24 hours, approximately 84% of a 30 mg dose of cevimeline is excreted in the urine. drugbank.comfda.govnih.govmims.comfda.gov Over a period of seven days, urinary recovery of the drug and its metabolites reaches 97% of the total dose. nih.govfda.govnih.govmims.comfda.gov The mean elimination half-life of cevimeline is approximately 5 ± 1 hours. pdr.netfda.govnih.govmims.comfda.gov
| Parameter | Value | Reference |
|---|---|---|
| Urinary Excretion (24 hours) | 84% | drugbank.comfda.govnih.govmims.comfda.gov |
| Urinary Excretion (7 days) | 97% | nih.govfda.govnih.govmims.comfda.gov |
| Elimination Half-Life | 5 ± 1 hours | pdr.netfda.govnih.govmims.comfda.gov |
Pharmacokinetic Variability and Special Populations Considerations
The pharmacokinetic profile of cevimeline hydrochloride salt can be influenced by various patient-specific factors. Understanding this variability is crucial for its application. This section explores the pharmacokinetic differences observed in specific populations, including variations related to gender, the impact of organ impairment, and the distinct profile in the geriatric population.
Gender-Related Differences in Pharmacokinetic Parameters
The influence of gender on the pharmacokinetics of cevimeline has been a subject of investigation, with studies yielding nuanced results.
Initial analyses focusing on single-dose administration of cevimeline found no statistically significant difference in its pharmacokinetic parameters between male and female subjects. fda.gov A clinical pharmacology review indicated that after a single dose, the disposition of cevimeline was comparable in both genders. fda.gov
However, findings from a multiple-dose, dose-escalating study suggested a potential for gender-related differences at higher concentrations. A statistical analysis of data from an 80mg dose level revealed a statistically significant difference in the extent of absorption (AUCss) between females and males. fda.gov Despite this statistical finding, the small sample size of the study makes it difficult to definitively conclude that this difference is a consistent pharmacological fact. fda.gov Animal studies have also shown inconsistent results, with one report noting gender differences in pharmacokinetics in rats but not in dogs. targetmol.com
These findings suggest that while gender may not significantly impact the pharmacokinetics of cevimeline at standard single doses, potential differences could emerge with multiple or higher doses.
Table 1: Summary of Gender-Related Pharmacokinetic Findings for Cevimeline
| Study Type | Finding | Source |
|---|---|---|
| Single-Dose Administration | No statistically significant difference in pharmacokinetics between females and males. | fda.gov |
| Multiple-Dose Administration (80mg) | Statistically significant difference observed in the extent of absorption (AUCss) between females and males; however, the small sample size limits definitive conclusions. | fda.gov |
Considerations for Patients with Renal or Hepatic Impairment
Specific pharmacokinetic studies of cevimeline in individuals with renal or hepatic impairment have not been conducted. fda.govnih.gov This represents a significant gap in the understanding of the drug's behavior in these special populations.
The need for such data is underscored by the metabolic and excretory pathways of cevimeline. The drug is extensively metabolized in the liver, primarily by the cytochrome P450 isozymes CYP2D6 and CYP3A3/4. fda.govdrugbank.com Given that hepatic disease can significantly alter drug metabolism through mechanisms like impaired hepatocellular function and reduced blood flow, the pharmacokinetics of cevimeline could be substantially affected in patients with liver impairment. europa.eu
Furthermore, the elimination of cevimeline and its metabolites occurs predominantly through the kidneys. Following a 30 mg dose, approximately 84% is excreted in the urine within 24 hours, with 97% of the total dose recovered in the urine after seven days. fda.govnih.gov Although the drug is primarily metabolized by the liver, impaired renal function could potentially hinder the clearance of the parent compound and its metabolites. europa.eu It is also noted that cevimeline should be used with caution in patients with a history of nephrolithiasis, as an increase in ureteral smooth muscle tone could theoretically precipitate renal colic. drugs.com
Table 2: Metabolic and Excretion Profile of Cevimeline
| Pharmacokinetic Process | Details | Primary Organ(s) Involved | Source |
|---|---|---|---|
| Metabolism | Metabolized by CYP2D6 and CYP3A3/4 isozymes into cis- and trans-sulfoxide, glucuronic acid conjugate, and N-oxide of cevimeline. | Liver | fda.govdrugbank.com |
| Excretion | ~97% of the dose is recovered in the urine, with ~16% as unchanged drug. ~0.5% is recovered in the feces. | Kidneys | fda.govfda.govnih.gov |
Geriatric Population Pharmacokinetic Profile
While clinical studies of cevimeline have included participants over the age of 65, the number of subjects was not sufficient to definitively determine if they respond differently than younger individuals. fda.govnih.gov However, dedicated pharmacokinetic studies in healthy elderly volunteers have revealed notable differences compared to a younger population.
In a study involving healthy elderly volunteers (aged 60 to 80 years) who received a single 30 mg dose of cevimeline, the mean maximum plasma concentration (Cmax) was 91 µg/L, and the elimination half-life was 5.7 hours. medscape.com This contrasts with data from healthy young volunteers (aged 21 to 43 years), who exhibited a mean Cmax of 60 µg/L and an elimination half-life of 3.3 hours following multiple doses. medscape.com Another study in elderly volunteers (aged 62-80 years) also showed a higher mean Cmax of 90.8 ng/mL compared to younger counterparts. nih.gov
These findings indicate that elderly individuals may experience higher peak plasma concentrations and a longer elimination half-life for cevimeline. nih.govmedscape.com These age-related pharmacokinetic changes, including potential reductions in renal and hepatic clearance, are important considerations. nih.gov Therefore, special care is advised when initiating cevimeline treatment in an elderly patient, accounting for the greater frequency of decreased organ function and potential for concomitant diseases or other drug therapies. nih.govdrugs.com
Table 3: Comparison of Cevimeline Pharmacokinetic Parameters in Young vs. Elderly Volunteers
| Parameter | Healthy Young Volunteers | Healthy Elderly Volunteers | Source |
|---|---|---|---|
| Age Range | 21-43 years | 60-80 years | medscape.com |
| Mean Cmax | 60 µg/L | 91 µg/L (90.8 ng/mL) | nih.govmedscape.com |
| Mean Tmax | ~1.8 hours | ~1.5 hours | nih.govmedscape.com |
| Mean Elimination Half-Life | 3.3 hours | 5.7 hours | medscape.com |
Safety Profile and Adverse Event Mechanisms of Cevimeline Hydrochloride Salt
Pharmacological Basis of Adverse Effects (Exaggeration of Parasympathomimetic Activity)
Cevimeline (B1668456) hydrochloride is a cholinergic agonist that primarily targets muscarinic acetylcholine (B1216132) receptors M1 and M3. nih.govdrugbank.comdrugbank.com Its therapeutic action in treating dry mouth associated with Sjögren's syndrome stems from its ability to stimulate these receptors in exocrine glands, such as the salivary glands, thereby increasing secretions. nih.govdrugbank.comnih.gov The adverse effects associated with cevimeline are a direct extension of its pharmacological mechanism—an exaggeration of parasympathomimetic (cholinergic) effects throughout the body. nih.govfda.gov
Cevimeline toxicity is characterized by an overstimulation of the parasympathetic nervous system. nih.govfda.gov This widespread activation of muscarinic receptors in various organs leads to a predictable set of side effects. statpearls.com These effects can include headache, visual disturbances, lacrimation, sweating, respiratory distress, gastrointestinal spasm, nausea, and diarrhea. nih.govfda.gov Essentially, the same mechanism that provides therapeutic benefit in the salivary glands can cause undesirable effects when other organ systems are similarly stimulated. nih.govpatsnap.com
Systemic Manifestations of Cholinergic Stimulation
The systemic adverse events of cevimeline are direct consequences of its cholinergic agonist activity on muscarinic receptors located in multiple organ systems.
Excessive sweating, or diaphoresis, is one of the most frequently reported adverse effects of cevimeline. patsnap.comgoodrx.comdrugs.com This occurs because the drug stimulates muscarinic receptors in the sweat glands, leading to increased sweat production. drugbank.comnih.govmedlineplus.gov While this is a common side effect, it can lead to dehydration if not managed properly. nih.govnih.govmayoclinic.org
Management of this sudorific effect is centered on patient education and maintaining adequate hydration. Patients are advised to increase their fluid intake to compensate for the fluid lost through excessive perspiration. nih.govmayoclinic.orgdrugs.com It is crucial for patients experiencing heavy sweating to drink extra water and consult with their healthcare provider. nih.govfda.gov
Cevimeline frequently causes gastrointestinal (GI) disturbances by increasing the tone of smooth muscle in the GI tract. nih.govnih.gov This stimulation leads to common side effects such as nausea, diarrhea, and abdominal pain. nih.govgoodrx.comdrugs.com Other reported GI effects include excessive salivation, dyspepsia, and vomiting. drugs.com
The incidence of these effects highlights their significance in the safety profile of the drug.
Table 1: Incidence of Common Gastrointestinal Adverse Events with Cevimeline
| Adverse Event | Incidence (%) |
|---|---|
| Nausea | 13.8% - 14% |
| Diarrhea | 10% - 10.3% |
| Abdominal Pain/Discomfort | 8% |
| Vomiting | 5% |
Source: Data compiled from multiple clinical reports. goodrx.comdrugs.com
Cevimeline has the potential to alter cardiac conduction and heart rate. nih.govnih.gov As a cholinergic agonist, it can induce transient changes in hemodynamics or cardiac rhythm. nih.govnih.gov These effects can manifest as bradycardia (slow heart rate), tachycardia (fast heart rate), atrioventricular block, or other arrhythmias. nih.govfda.gov Therefore, it should be used with caution in patients with a history of significant cardiovascular disease, such as angina pectoris or myocardial infarction, as they may be unable to compensate for these changes. nih.govnih.govbuzzrx.com Patients have reported symptoms like chest pain and irregular heartbeats, which necessitate immediate medical evaluation. patsnap.commayoclinic.org
The parasympathomimetic action of cevimeline can affect the respiratory system by increasing bronchial smooth muscle tone, airway resistance, and bronchial secretions. nih.govfda.govbuzzrx.comnih.gov This can make breathing more difficult, particularly for individuals with pre-existing respiratory conditions. patsnap.combuzzrx.com The drug is used with caution in patients with controlled asthma, chronic bronchitis, or chronic obstructive pulmonary disease (COPD). nih.govbuzzrx.comnih.gov Increased mucus production and airway narrowing are potential risks. core.ac.ukjci.org
Ocular side effects are a known consequence of muscarinic agonist activity. nih.gov Cevimeline can cause visual blurring, which may result in decreased visual acuity, particularly at night or in low-light conditions. nih.govdrugs.combuzzrx.com It can also lead to an impairment of depth perception. nih.govbuzzrx.com These visual disturbances occur because the drug affects the muscles of the eye involved in focusing. patsnap.com Patients are often cautioned about driving at night or performing other hazardous activities in reduced lighting due to these potential effects. nih.govfda.govdrugs.com
Pulmonary System Effects (e.g., increased airway resistance, bronchial secretions)
Drug-Drug Interactions and Metabolic Implications
The concurrent use of cevimeline hydrochloride with other medications necessitates careful consideration due to the potential for significant drug-drug interactions. These interactions can be pharmacodynamic, involving additive or antagonistic effects at muscarinic receptors, or pharmacokinetic, primarily related to its metabolism by cytochrome P450 enzymes.
Additive Effects with Other Parasympathomimetic Agents
Cevimeline, a cholinergic agonist, can have its effects amplified when co-administered with other drugs that stimulate the parasympathetic nervous system. nih.gov This includes other direct-acting muscarinic agonists and cholinesterase inhibitors. pdr.netnih.gov The simultaneous use of cevimeline with other parasympathomimetic agents is expected to lead to additive pharmacodynamic effects. pdr.netmims.comunboundmedicine.com For instance, concurrent administration with drugs like pilocarpine (B147212) or bethanechol, which are also cholinergic agonists, may result in an intensified parasympathomimetic response. pdr.net Similarly, using cevimeline with cholinesterase inhibitors, which increase the availability of acetylcholine, can also produce additive effects. pdr.net
Interference with Antimuscarinic Drugs
Conversely, the therapeutic effects of cevimeline can be diminished or counteracted by antimuscarinic (anticholinergic) drugs. pdr.netnih.gov These medications act by blocking muscarinic receptors, thereby opposing the actions of cevimeline. pdr.net Co-administration can lead to a mutual antagonism, where the intended effects of both the parasympathomimetic and the antimuscarinic agent are reduced. pdr.net Examples of drugs that can interfere with cevimeline's action include atropine (B194438) and ipratropium. drugs.com
Metabolic Interactions Involving CYP2D6 and CYP3A4 Inhibitors
Cevimeline is primarily metabolized in the liver by the cytochrome P450 isoenzymes CYP2D6 and CYP3A4. nih.govunboundmedicine.comdrugs.comdrugbank.com Consequently, drugs that inhibit these enzymes can interfere with the metabolism of cevimeline, leading to increased plasma concentrations and a potentially higher risk of adverse effects. mims.comunboundmedicine.comdrugs.com
Therefore, caution is advised when cevimeline is used concurrently with inhibitors of CYP2D6 and CYP3A4. nih.govdrugs.compharmgkb.org Individuals known to have deficient CYP2D6 activity may also be at an increased risk for adverse events. nih.govdrugs.compharmgkb.org
Table 1: Examples of Drugs Interacting with Cevimeline Hydrochloride Salt
| Interacting Drug Class | Specific Examples | Nature of Interaction | Potential Clinical Consequence |
|---|---|---|---|
| Parasympathomimetic Agents | Pilocarpine, Bethanechol, Pyridostigmine | Additive pharmacodynamic effects | Increased parasympathomimetic effects |
| Antimuscarinic Drugs | Atropine, Ipratropium, Dicyclomine, Scopolamine | Antagonism of muscarinic actions | Decreased efficacy of both drugs |
| CYP2D6 Inhibitors | Bupropion, Fluoxetine, Paroxetine, Quinidine | Inhibition of cevimeline metabolism | Increased plasma concentrations and risk of adverse effects |
| CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Erythromycin | Inhibition of cevimeline metabolism | Increased plasma concentrations and risk of adverse effects |
| Beta-Adrenergic Antagonists | Atenolol, Bisoprolol, Labetalol, Pindolol | Potential for conduction disturbances | Altered cardiac conduction and/or heart rate |
Long-Term Safety and Tolerability Assessments
The long-term safety and tolerability of cevimeline have been evaluated in clinical studies. In a 52-week, open-label study involving 255 patients with radiation-induced xerostomia, cevimeline was found to be generally well-tolerated. nih.gov The most commonly reported treatment-related adverse events were consistent with the known pharmacological effects of a muscarinic agonist and were typically mild to moderate in severity. nih.gov
The most frequent adverse event was increased sweating, followed by dyspepsia, nausea, and diarrhea. nih.gov While the majority of adverse events were not serious, a small percentage of participants experienced Grade 3 treatment-related adverse events, with increased sweating being the most common. nih.gov A portion of subjects discontinued (B1498344) the medication due to adverse events. nih.gov Despite the side effects, a majority of the subjects in this long-term study reported an improvement in their dry mouth symptoms. nih.gov
Geriatric patients may be more susceptible to age-related decline in liver, kidney, or heart function, which warrants caution when prescribing cevimeline. mayoclinic.org Regular monitoring by a healthcare professional is important to assess the continued efficacy and to check for any unwanted effects through blood and urine tests. mayoclinic.orgdrugs.com
Post-Marketing Surveillance and Adverse Event Reporting Analysis
Post-marketing surveillance provides valuable real-world data on the safety of a drug after its approval and use in a broader population. For cevimeline, post-marketing adverse event reporting systems collect and analyze reports of adverse reactions submitted by healthcare professionals and consumers. hrsa.gov These systems are crucial for identifying rare or unexpected adverse events that may not have been detected in pre-approval clinical trials. who.int
Analysis of post-marketing data can help to further characterize the safety profile of cevimeline and inform updates to prescribing information. For example, a case of cholecystitis has been identified during the post-approval use of cevimeline. fda.gov It is important to note that because these reports are voluntary and from a population of uncertain size, it is not always possible to reliably estimate their frequency or establish a causal relationship to the drug. fda.gov
Spontaneous reporting systems, like the FDA's Adverse Event Reporting System (FAERS) and the WHO's VigiBase, play a significant role in pharmacovigilance. hrsa.gov These databases collect reports of adverse events for a wide range of medical products, including cevimeline. While these systems have limitations, such as under-reporting and reporting bias, they serve as an important tool for monitoring drug safety and detecting potential safety signals that may warrant further investigation. hrsa.gov
Comparative Pharmacological Studies
Comparison with Pilocarpine (B147212) in Muscarinic Receptor Binding and Selectivity
Cevimeline (B1668456) and pilocarpine, while both classified as muscarinic agonists, exhibit notable differences in their binding affinities and selectivity for the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5). These differences are fundamental to understanding their respective therapeutic and adverse effect profiles.
Cevimeline demonstrates a higher affinity for M3 and M1 muscarinic receptors compared to other subtypes. drugs.comuiowa.edu The M3 receptors are densely located on exocrine glands, such as salivary and lacrimal glands, and on smooth muscle. mdpi.comclinicaltrials.gov Cevimeline's potent activity at M3 receptors is central to its efficacy in stimulating salivary secretion. researchgate.netscbt.com Furthermore, it shows a pronounced affinity for the M1 receptor, which is abundant in the central nervous system and secretory glands. mdpi.com In contrast, cevimeline has a lower affinity for M2 receptors, which are predominantly found in cardiac tissue. drugs.com This selectivity may contribute to a potentially lower risk of certain cardiovascular side effects compared to less selective agents. researchgate.net
Pilocarpine, conversely, is considered a non-specific muscarinic agonist, meaning it activates all five muscarinic receptor subtypes without significant selectivity. uiowa.edu Its therapeutic effect in treating xerostomia is also mediated through the stimulation of M3 receptors in the salivary glands. uiowa.edu However, its concurrent activation of other receptor subtypes is linked to its broader range of systemic side effects. mdpi.com
One study quantified cevimeline's selectivity with the following EC₅₀ values: 0.023 μM for M1, 1.04 μM for M2, 0.048 μM for M3, 1.31 μM for M4, and 0.063 μM for M5. mdpi.com This data confirms its high potency as an M1 agonist, with selectivity for M3 being approximately two-fold lower and for M5 three-fold lower. mdpi.com Another study using radiolabeled antagonists, however, indicated that neither cevimeline nor pilocarpine displayed significant subtype selectivity for M1, M2, and M3 receptors, concluding they are both non-selective muscarinic agonists. nih.gov Despite this, the prevailing view highlights cevimeline's greater affinity for M3 receptors over the M2 cardiac subtype, a distinction not as clearly defined for pilocarpine. uib.no
| Compound | Primary Target Receptors | Selectivity Profile | Notes |
|---|---|---|---|
| Cevimeline Hydrochloride Salt | M1, M3 uiowa.edumdpi.com | Higher affinity for M1 and M3 receptors compared to M2 receptors. drugs.commdpi.com | The selectivity for M3 receptors on salivary glands is key to its therapeutic action. researchgate.net |
| Pilocarpine | M1, M2, M3, M4, M5 uiowa.edu | Non-selective agonist, activating all five muscarinic subtypes. uiowa.edu | Therapeutic effect is primarily via M3 stimulation, but non-selectivity contributes to a wider side-effect profile. uiowa.edumdpi.com |
Comparative Efficacy in Salivary Flow Stimulation
Both cevimeline and pilocarpine have demonstrated efficacy in increasing salivary flow in patients with xerostomia. researchgate.net However, clinical studies comparing them head-to-head have yielded nuanced results regarding the extent and duration of this effect.
Several studies suggest that cevimeline may offer a more sustained duration of action. uiowa.edunih.gov Oral administration of cevimeline has been shown to induce a moderate and lasting increase in salivary flow for at least 4 to 6 hours, which is longer than that observed with pilocarpine. nih.gov In a cross-over clinical trial involving healthy male volunteers, both drugs significantly increased salivary flow, but cevimeline produced a significantly higher secretion at 140 and 200 minutes post-administration. researchgate.netnih.gov
The mechanism of action for both drugs relies on the presence of residual functional salivary gland tissue. researchgate.net While both effectively stimulate this tissue, the differences in receptor affinity may play a role in the observed variations in response among patient populations.
| Study Finding | This compound | Pilocarpine | Reference |
|---|---|---|---|
| Duration of Action | Longer-lasting effect (4-6 hours) | Shorter duration compared to cevimeline | uiowa.edunih.gov |
| Peak Efficacy (Healthy Volunteers) | Significantly higher secretion at 140 and 200 minutes | Effective, but less secretion at later time points compared to cevimeline | researchgate.netnih.gov |
| Overall Efficacy (Xerostomia Patients) | No statistically significant difference observed in some crossover trials | jkpractitioner.comnih.gov |
Comparative Analysis of Adverse Event Profiles and Tolerability
A significant distinction lies in the incidence of excessive sweating. Multiple studies have reported that severe sweating is a more frequent side effect with pilocarpine than with cevimeline. mdpi.comclinexprheumatol.org In a retrospective review of patients with primary Sjögren's syndrome, severe sweating was the most common reason for discontinuing therapy and occurred more often in pilocarpine users (25%) compared to cevimeline users (11%). mdpi.comclinexprheumatol.org This difference is often attributed to cevimeline's higher selectivity for M3 receptors over other subtypes, potentially leading to fewer widespread exocrine gland stimulation effects. clinicaltrials.gov
| Adverse Event | This compound (% incidence) | Pilocarpine (% incidence) | Key Difference | Reference |
|---|---|---|---|---|
| Severe Sweating | 11% | 25% | More frequent and severe with Pilocarpine, often leading to discontinuation. | mdpi.comclinexprheumatol.org |
| Nausea | 13.8% | Reported, but some studies suggest higher incidence with Cevimeline. | Variable, but a notable side effect for both. | mdpi.comnih.govclinexprheumatol.org |
| Diarrhea | 10.3% | Reported, but some studies suggest higher incidence with Cevimeline. | Generally mild for both, but may be more common with Cevimeline. | mdpi.comnih.govclinexprheumatol.org |
| Rhinitis | 11.2% | Reported | Common cholinergic side effect for both drugs. | mdpi.com |
Mechanistic Distinctions in Exocrine Glandular Stimulation
The fundamental mechanism for both cevimeline and pilocarpine involves the stimulation of M3 muscarinic receptors on exocrine glands, which triggers a signaling cascade leading to increased secretion. researchgate.netscbt.com Activation of M3 receptors, which are Gq/11 protein-coupled receptors, stimulates phospholipase C. scbt.com This leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca²⁺) and activate protein kinase C, respectively, culminating in fluid secretion.
The mechanistic distinction between the two drugs lies more in their receptor selectivity than in the intracellular signaling pathway itself. drugs.com Cevimeline's higher affinity for M3 receptors located on lacrimal and salivary gland epithelium is thought to provide a more targeted stimulation of these glands. drugs.comclinicaltrials.gov This specificity is theorized to result in effective salivary and lacrimal stimulation with potentially less impact on other systems, such as the cardiovascular system, where M2 receptors are prevalent. researchgate.net
In contrast, pilocarpine's non-selective nature means it stimulates M1, M2, M3, M4, and M5 receptors more uniformly. uiowa.edu While its action on M3 receptors drives the desired secretagogue effect, its concurrent stimulation of M2 receptors in the heart and other receptors elsewhere can lead to a broader range of physiological effects. uiowa.edu
Studies investigating intracellular Ca²⁺ mobilization in isolated parotid gland cells found that both agents increased intracellular Ca²⁺ concentrations in a dose-dependent manner, and this effect was blocked by an M3 antagonist. nih.gov Interestingly, this particular in-vitro study observed that pilocarpine-induced responses were higher than those induced by cevimeline, which may explain some in-vivo observations of greater saliva volume with pilocarpine in rats. nih.gov
Patient Compliance and Discontinuation Rates in Clinical Practice
Patient compliance and continuation of therapy are critical for the long-term management of chronic conditions like xerostomia. In head-to-head comparisons, cevimeline is generally associated with better long-term compliance and lower discontinuation rates than pilocarpine. clinexprheumatol.orgnih.gov
A key retrospective study found that failure rates were significantly lower for cevimeline compared to pilocarpine. clinexprheumatol.org Among first-time users, the discontinuation rate was 27% for cevimeline versus 47% for pilocarpine. mdpi.comclinexprheumatol.orgnih.gov When considering all users (including those who had switched from one drug to the other), the failure rate for cevimeline was 32%, compared to 61% for pilocarpine. clinexprheumatol.orgnih.gov
The primary driver for this difference appears to be the better tolerability profile of cevimeline, specifically the lower incidence of severe sweating. mdpi.comclinexprheumatol.org As noted previously, severe sweating was the most frequent adverse event leading to the cessation of therapy and was significantly more common among pilocarpine users. clinexprheumatol.orgnih.gov
Interestingly, the study also found that failure with one secretagogue did not necessarily predict failure with the other. clinexprheumatol.orgnih.gov Patients who had previously discontinued (B1498344) one agent were more likely to continue treatment with the second agent, suggesting that having an alternative with a different tolerability profile is beneficial for patient care. clinexprheumatol.orgnih.gov
| User Group | This compound Discontinuation Rate | Pilocarpine Discontinuation Rate | Primary Reason for Discontinuation | Reference |
|---|---|---|---|---|
| First-Time Users | 27% | 47% | Adverse effects, primarily severe sweating with Pilocarpine. | mdpi.comclinexprheumatol.orgnih.gov |
| All Users | 32% | 61% | clinexprheumatol.orgnih.gov |
Emerging Research and Future Directions
Investigational Use in Neurodegenerative Disorders
The exploration of Cevimeline (B1668456) in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), is a significant area of emerging research. This focus stems from the compound's mechanism of action, which involves the stimulation of muscarinic receptors that are known to be impacted in such disorders. nih.gov
Cevimeline has been investigated for its potential to enhance cognitive function in patients with Alzheimer's disease. The rationale for this exploration lies in the cholinergic hypothesis of AD, which posits that a decline in the neurotransmitter acetylcholine (B1216132) contributes to cognitive deficits. As a muscarinic agonist, cevimeline can stimulate the M1 receptors, which are crucial for memory and learning processes. nih.gov
A number of experimental studies have been conducted on animal models, including mice, rats, and monkeys, to evaluate the effect of cevimeline on various forms of memory. nih.gov The collective findings from these studies suggest that cevimeline could be a candidate for clinical examination regarding the cholinergic hypothesis of cognitive decline in Alzheimer's dementia. nih.gov Furthermore, early clinical trials involving patients with Alzheimer's disease have shown that cevimeline can lead to a dose-dependent improvement in the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog). nih.gov
Table 1: Summary of Preclinical and Clinical Findings on Cevimeline for Cognitive Enhancement
| Study Type | Model/Population | Key Findings | Reference(s) |
|---|---|---|---|
| Preclinical | Animal Models (mice, rats, monkeys) | Improvement in various forms of memory (reference, working, fear) and learning-related processes. | nih.gov |
| Clinical Trial | Alzheimer's Disease Patients | Dose-dependent improvement in ADAS-Cog scores. | nih.gov |
Beyond its symptomatic effects on cognition, research has delved into cevimeline's potential to modify the underlying pathologies of Alzheimer's disease, specifically those involving amyloid-β (Aβ) and tau proteins. The accumulation of Aβ plaques and neurofibrillary tangles composed of hyperphosphorylated tau are hallmark features of AD. nih.govdementiasplatform.uk
Studies have indicated that cevimeline may positively influence these pathological markers. In laboratory experiments, cevimeline has been shown to increase the secretion of the non-amyloidogenic soluble amyloid precursor protein (αAPPs), decrease levels of Aβ, and reduce the hyperphosphorylation of tau. nih.gov Furthermore, it has demonstrated the ability to block the neurotoxicity induced by Aβ in vitro. nih.gov In a study involving Alzheimer's patients, treatment with cevimeline was found to reduce the levels of Aβ peptide in the cerebrospinal fluid. nih.govrheumatv.com This suggests that M1 agonists like cevimeline could have a more complex and significant role in the treatment of AD than previously thought, potentially delaying the progression of the disease. nih.gov
Table 2: Effects of Cevimeline on Alzheimer's Disease Pathologies
| Pathological Marker | Observed Effect | Study Type | Reference(s) |
|---|---|---|---|
| Amyloid-β (Aβ) | Decreased levels in cerebrospinal fluid of AD patients. | Human Study | nih.govrheumatv.com |
| Amyloid-β (Aβ) | Decreased levels in vitro. | In Vitro Study | nih.gov |
| Soluble Amyloid Precursor Protein (αAPPs) | Increased levels in vitro. | In Vitro Study | nih.gov |
| Tau Protein | Decreased hyperphosphorylation in vitro. | In Vitro Study | nih.gov |
Despite the promising preclinical and early clinical findings, the path to validating cevimeline for the treatment of neurodegenerative disorders is fraught with challenges. One of the primary hurdles has been the adverse effects associated with muscarinic agonists. openaccessjournals.comwellbeingintlstudiesrepository.org Clinical trials of cevimeline and other similar drugs for Alzheimer's disease have reported parasympathomimetic side effects, including gastrointestinal issues, excessive salivation, and sweating, which have rendered them clinically inadequate for this indication in some studies. openaccessjournals.comwellbeingintlstudiesrepository.org
Currently, cevimeline is not approved by the FDA for use in patients with Alzheimer's disease, and there is a recognized lack of extensive clinical studies to definitively confirm and expand upon the initial positive results. nih.govnih.gov Future research will need to address these challenges. This includes designing trials that can establish a therapeutic window where cognitive benefits are achieved without intolerable side effects. openaccessjournals.com Larger, well-controlled, and longer-term clinical trials are necessary to validate the efficacy and safety of cevimeline in a broader patient population and to further elucidate its disease-modifying potential. rheumatv.comopenaccessjournals.com
Research on Influence on Amyloid-β and Tau Protein Pathologies
Novel Therapeutic Applications Beyond Xerostomia
While cevimeline is primarily known for treating xerostomia in Sjögren's syndrome, researchers are exploring its utility in other conditions characterized by glandular hypofunction. One such area is the management of xerostomia induced by radiation therapy in patients with head and neck cancer. researchgate.net Studies have shown that cevimeline can significantly improve salivary flow in this patient population. researchgate.net
Another potential application is in the treatment of dry eye, another symptom of Sjögren's syndrome. A randomized, double-blinded clinical trial suggested that cevimeline is safe and effective for treating dry eyes associated with this condition, although further studies with larger patient populations are needed to confirm these findings. buzzrx.com These investigations highlight the potential for cevimeline to be repurposed for a wider range of therapeutic uses.
Development of Advanced Drug Delivery Systems
To enhance patient compliance and potentially improve the therapeutic profile of cevimeline, research is underway to develop advanced drug delivery systems. One area of focus is the creation of mouth-dissolving tablets and orally dissolving films. primescholars.comresearchgate.net These formulations are designed to disintegrate or dissolve in the oral cavity, which could be particularly beneficial for patients who have difficulty swallowing due to severe dry mouth. primescholars.com
The development of an orally dissolving film of cevimeline hydrochloride, for example, aims to provide a local action in the mouth, prevent first-pass metabolism, and ultimately increase systemic bioavailability. researchgate.net These novel delivery systems represent a practical approach to optimizing the administration of cevimeline for its approved and potential future indications.
Pharmacogenomic and Personalized Medicine Approaches to Response Variability
The concept of personalized medicine, which aims to tailor treatment to an individual's genetic makeup, is gaining traction in pharmacology. mdpi.comresearchgate.nettums.ac.ir Inter-individual variability in drug response is a well-documented phenomenon that can be influenced by genetic factors. mdpi.com Pharmacogenomics, the study of how genes affect a person's response to drugs, holds the promise of optimizing drug therapy by predicting efficacy and potential adverse events. tums.ac.ir
In the context of cevimeline, the U.S. Food and Drug Administration (FDA) has identified a pharmacogenomic biomarker in the drug's labeling. fda.gov Specifically, the cytochrome P450 enzyme CYP2D6 is involved in the metabolism of cevimeline. fda.govnih.gov Genetic variations, or polymorphisms, in the CYP2D6 gene can lead to differences in enzyme activity, which in turn can affect the concentration of the drug in the body. This can influence both the therapeutic effects and the risk of side effects.
The recognition of CYP2D6 as a relevant biomarker for cevimeline opens the door for a more personalized approach to its prescription. In the future, pharmacogenomic testing could potentially be used to identify patients who may require dose adjustments based on their CYP2D6 genotype to maximize the benefits and minimize the risks associated with cevimeline therapy. fda.gov This approach aligns with the broader goal of precision medicine to provide the right drug at the right dose for the right patient. mdpi.com
Synthesis of Next-Generation Muscarinic Agonists with Enhanced Selectivity
Cevimeline Hydrochloride Salt is a quinuclidine (B89598) derivative of acetylcholine that functions as a muscarinic receptor agonist. medchemexpress.commedchemexpress.cn Its therapeutic effect in treating xerostomia stems from its relatively high affinity for M1 and M3 muscarinic receptor subtypes, which are prevalent in salivary glands and are responsible for stimulating secretion. drugbank.comportico.org Compared to older, non-selective agonists like pilocarpine (B147212), cevimeline offers improved receptor selectivity. google.comportico.org However, the pursuit of even greater selectivity remains a key objective in medicinal chemistry to further refine therapeutic effects.
The rationale for developing next-generation agonists is centered on maximizing efficacy at the target receptor (M3 for salivation) while minimizing activation of other muscarinic subtypes (M2, M4, M5) that are associated with a broader range of physiological responses. portico.orgscience.gov Enhanced selectivity could theoretically lead to a better-tolerated therapeutic agent.
The synthesis of cevimeline itself provides a foundation for creating new analogues. The original patented synthesis involves converting quinuclidin-3-one (B120416) into an epoxide via the Corey-Chaykovsky reaction. nih.gov This epoxide is then opened with a sulfur nucleophile to create a key hydroxy thiol intermediate, which is subsequently condensed with acetaldehyde (B116499) to form the spiro-oxathiolane ring system of cevimeline. nih.gov
Innovations on this synthetic route have been developed. One improved method avoids the use of hydrogen sulfide (B99878) gas by employing thioacetic acid for the epoxide opening, followed by direct condensation with acetaldehyde dimethyl acetal. nih.gov Another approach to creating an enantiomerically pure intermediate relies on a Sharpless epoxidation of a pyridine-derived olefin, demonstrating the diverse chemical strategies available for constructing the core structure. nih.gov
Future synthetic efforts for next-generation agonists are likely to focus on modifying the quinuclidine core or the spirocyclic portion of the cevimeline molecule. By introducing different substituents or altering the stereochemistry, chemists can modulate the compound's affinity and efficacy at various muscarinic receptor subtypes. The goal is to design a molecule that fits the M3 receptor's binding pocket with higher precision than cevimeline, while having significantly lower affinity for other subtypes. While specific next-generation compounds to succeed cevimeline are not yet prominent in late-stage clinical trials, the principles of structure-activity relationship (SAR) studies and rational drug design are actively guiding this area of research.
| Compound | Receptor Selectivity Profile | Primary Mechanism | Supporting Evidence Index |
|---|---|---|---|
| Cevimeline | Selective agonist for M1 and M3 receptors. | Directly stimulates M1/M3 receptors to increase glandular secretion. | medchemexpress.comdrugbank.comportico.org |
| Pilocarpine | Non-selective muscarinic agonist. | Stimulates M1 and M3 receptors, but also other subtypes. | google.comscience.gov |
| Carbachol | Non-selective activator of all muscarinic receptor subtypes. | Potent, non-selective activation of muscarinic receptors. | portico.orgscience.gov |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Cevimeline Hydrochloride Salt in laboratory settings?
- Methodological Answer : Synthesis typically involves condensation reactions between appropriate precursors under controlled pH and temperature. Post-synthesis, purification via recrystallization or chromatography is critical. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. For new compounds, elemental analysis and X-ray crystallography may supplement identity validation .
Q. How can researchers determine the solubility and pH-dependent stability of this compound?
- Methodological Answer : Solubility is tested in distilled water and organic solvents (e.g., ethanol, DMSO) at varying temperatures (25°C–37°C). pH stability studies involve incubating the compound in buffers (pH 1–12) and analyzing degradation kinetics using UV-Vis spectroscopy or HPLC. Salts derived from strong acids and weak bases (like Cevimeline HCl) are typically acidic (pH <7) in aqueous solutions; pH paper or a calibrated pH meter can confirm this .
Q. What analytical techniques are recommended for assessing the purity of this compound?
- Methodological Answer : HPLC with UV detection (e.g., 254 nm) using a C18 column is standard for purity analysis. Thresholds for impurities should adhere to ICH guidelines (e.g., ≤0.1% for unknown impurities). Thermogravimetric analysis (TGA) quantifies hygroscopicity, while Karl Fischer titration measures residual water content. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?
- Methodological Answer : Employ design of experiments (DoE) to evaluate critical parameters (e.g., reaction time, solvent polarity, catalyst concentration). Response surface methodology (RSM) identifies optimal conditions. Real-time monitoring via in-situ Fourier-transform infrared (FTIR) spectroscopy minimizes intermediate degradation. Green chemistry approaches, such as microwave-assisted synthesis, may enhance efficiency and sustainability .
Q. What strategies resolve discrepancies in reported pharmacokinetic data for this compound across different in vitro and in vivo models?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., cell line authentication, uniform dosing regimens). For in vitro-in vivo correlations (IVIVC), apply compartmental modeling to account for metabolic differences. Statistical tools like Bland-Altman plots or Cohen’s kappa coefficient quantify inter-study variability. Mechanistic studies (e.g., transporter inhibition assays) clarify bioavailability inconsistencies .
Q. How should researchers address contradictory findings in the pharmacological efficacy of this compound?
- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., dosage, species-specific metabolism). Replicate experiments under controlled conditions, including blinded assays to minimize bias. Use orthogonal methods (e.g., electrophysiology and calcium imaging) to confirm target engagement. Transparent reporting of negative results is critical for mitigating publication bias .
Q. What experimental designs are effective for studying the long-term stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life. Monitor degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For photostability, expose samples to UV light (ICH Q1B guidelines). Statistical models (e.g., Arrhenius equation) extrapolate real-time stability from accelerated data .
Data Analysis and Reporting
Q. How can researchers ensure reproducibility when reporting experimental protocols for this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide step-by-step protocols in supplementary materials, including instrument calibration details and raw data repositories (e.g., Zenodo). Use controlled vocabularies for chemical nomenclature and units. Peer-review checklists (e.g., ARRIVE guidelines) enhance methodological transparency .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC50/IC50 values with 95% confidence intervals. Bootstrap resampling assesses parameter robustness. For multi-parametric analyses, principal component analysis (PCA) or machine learning algorithms (e.g., random forests) identify key variables influencing efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
